molecular formula C19H24ClNO B3080951 4-[(2-Benzylphenoxy)methyl]piperidine hydrochloride CAS No. 1093653-14-5

4-[(2-Benzylphenoxy)methyl]piperidine hydrochloride

Cat. No. B3080951
CAS RN: 1093653-14-5
M. Wt: 317.9 g/mol
InChI Key: OJAHMXNBNYNPGL-UHFFFAOYSA-N
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Description

4-[(2-Benzylphenoxy)methyl]piperidine hydrochloride, also known as 4-BPMP hydrochloride, is a synthetic compound that has recently been used in a variety of scientific research applications. It is a piperidine derivative that is derived from benzylphenoxyacetic acid and is a white, crystalline solid. 4-BPMP hydrochloride has been used as a reagent in organic synthesis and as a substrate for various biochemical and physiological studies.

Scientific Research Applications

Pharmacological Properties and Applications

  • Selective Serotonin Reuptake Inhibitor (SSRI): Paroxetine hydrochloride, a phenylpiperidine derivative, which is structurally related to 4-[(2-Benzylphenoxy)methyl]piperidine hydrochloride, is known as a selective serotonin reuptake inhibitor (SSRI). It is indicated for the treatment of depression, anxiety disorders, obsessive-compulsive disorder, and posttraumatic stress disorder. The pharmacokinetics, metabolism, and pharmacological effects of paroxetine are well-documented (Germann, Ma, Han, & Tikhomirova, 2013).

Chemical Synthesis and Derivatives

  • Synthesis of Piperidine Derivatives for Anti-Acetylcholinesterase Activity: A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, closely related to 4-[(2-Benzylphenoxy)methyl]piperidine hydrochloride, were synthesized and evaluated for their anti-acetylcholinesterase activity. These derivatives were found to be potent inhibitors, demonstrating the potential for therapeutic applications in conditions like Alzheimer's disease (Sugimoto et al., 1990).

Crystal Structure and Molecular Analysis

  • Crystal Structure Analysis: The crystal structure of a related compound, 4-[(E)-(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidinium picrate, was analyzed. This study provided insights into the molecular interactions and conformational aspects of similar piperidine compounds (Jasinski, Butcher, Yathirajan, Mallesha, & Mohana, 2009).

Applications in Medicinal Chemistry

  • Antidementia Agent Development: A derivative, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, exhibited significant anti-acetylcholinesterase activity, indicating its potential as an antidementia agent. This compound showed an 18,000-fold greater affinity for acetylcholinesterase than for butyrylcholinesterase (Sugimoto et al., 1990).

properties

IUPAC Name

4-[(2-benzylphenoxy)methyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO.ClH/c1-2-6-16(7-3-1)14-18-8-4-5-9-19(18)21-15-17-10-12-20-13-11-17;/h1-9,17,20H,10-15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAHMXNBNYNPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=CC=C2CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1093653-14-5
Record name Piperidine, 4-[[2-(phenylmethyl)phenoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093653-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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